2-(2,5-dimethylphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound features a benzothiadiazine core substituted with a 2,5-dimethylphenyl group at position 2 and a 5-methyl-1,2,4-oxadiazole moiety at position 4 via a methylene linker.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-12-8-9-13(2)16(10-12)23-19(24)22(11-18-20-14(3)27-21-18)15-6-4-5-7-17(15)28(23,25)26/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPRPICVXIESHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=NOC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dimethylphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that incorporates a benzothiadiazine core and an oxadiazole moiety. The presence of the oxadiazole ring is particularly significant as it is associated with various biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit notable antibacterial properties. For instance, compounds similar to the one have been tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are crucial for determining the effectiveness of these compounds.
| Bacterial Strain | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 100 | Gentamicin | 10 |
| Escherichia coli | 50 | Gentamicin | 10 |
| Klebsiella pneumoniae | 75 | Gentamicin | 10 |
| Bacillus cereus | 100 | Gentamicin | 10 |
The compound demonstrated effective antibacterial activity against E. coli and K. pneumoniae, indicating its potential as an antimicrobial agent .
Anticancer Activity
The benzothiadiazine derivatives have shown promise in anticancer research. Studies have indicated that similar compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a recent study on related compounds, it was observed that certain benzothiadiazine derivatives reduced the viability of cancer cell lines by more than 70% at concentrations of 50 µM. The mechanism involved the modulation of apoptotic pathways and inhibition of specific kinases involved in cell growth .
The biological activity of the compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole moiety is known to interfere with enzyme functions or receptor activities, which can lead to therapeutic effects such as:
- Antibacterial Effects: Disruption of bacterial cell wall synthesis or function.
- Anticancer Effects: Induction of apoptosis through caspase activation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with Benzothiadiazine Diuretics
Chlorothiazide (a prototypical benzothiadiazine diuretic) and newer derivatives share the benzothiadiazine core but lack the oxadiazole substituent. Key differences include:
The oxadiazole moiety in the target compound could improve bioavailability compared to chlorothiazide, akin to lipophilic modifications in newer diuretics. However, its diuretic efficacy remains speculative without direct data.
Comparison with PDE4-Targeting Benzothiadiazines
Compounds like 8 and 13 (from ) feature a 2,1,3-benzothiadiazine core with bulky 3,5-di-tert-butyl-4-hydroxybenzyl groups at N1. Contrasts with the target compound:
The target compound’s oxadiazole group could enhance electronic interactions with PDE4’s catalytic domain, but its lack of antioxidant substituents (e.g., phenolic –OH) may limit secondary therapeutic benefits observed in Compound 13 .
Comparison with Oxadiazole-Containing Analogs
describes 1,3,4-oxadiazole derivatives (e.g., 5a-f) with triazole-linked pharmacophores. While these lack the benzothiadiazine core, their oxadiazole rings share synthetic and stability profiles:
The target compound’s 5-methyl substitution on the oxadiazole may confer greater metabolic stability compared to aryl-substituted analogs, which are prone to oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
